6-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(prop-2-en-1-yl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one
Description
The compound 6-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(prop-2-en-1-yl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one features a polycyclic quinazolinone core fused with a 1,3-dioxolo ring. Key structural elements include:
- A 1,2,4-oxadiazole moiety substituted with a 2-methoxyphenyl group at position 2.
- A sulfanyl (-S-) bridge linking the oxadiazole to the quinazolinone scaffold.
- A prop-2-en-1-yl (allyl) group at position 7 of the quinazolinone.
- A 1,3-dioxolo ring fused to positions 4 and 5 of the quinazolinone.
Quinazolinones are known for diverse pharmacological roles, including anticonvulsant, anticancer, and antimicrobial effects . The 1,2,4-oxadiazole group is associated with metabolic stability and ligand-receptor interactions, often seen in kinase inhibitors .
Properties
IUPAC Name |
6-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-prop-2-enyl-[1,3]dioxolo[4,5-g]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O5S/c1-3-8-26-21(27)14-9-17-18(30-12-29-17)10-15(14)23-22(26)32-11-19-24-20(25-31-19)13-6-4-5-7-16(13)28-2/h3-7,9-10H,1,8,11-12H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSEZSXBQDNDKGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(=N2)CSC3=NC4=CC5=C(C=C4C(=O)N3CC=C)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(prop-2-en-1-yl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(prop-2-en-1-yl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the quinazolinone core.
Substitution: The methoxy group and the sulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: It can be used as a probe to study biological processes, particularly those involving sulfanyl and oxadiazole groups.
Medicine: The compound may have potential as a therapeutic agent due to its structural similarity to known bioactive molecules.
Mechanism of Action
The mechanism by which 6-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(prop-2-en-1-yl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one exerts its effects is not fully understood. it is likely to interact with specific molecular targets, such as enzymes or receptors, through its sulfanyl and oxadiazole groups. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
6-({[3-(4-Ethoxyphenyl)-1,2,4-Oxadiazol-5-yl]Methyl}Sulfanyl)-7-Ethyl-2H,7H,8H-[1,3]Dioxolo[4,5-g]Quinazolin-8-One (CAS 1030110-55-4)
This analogue differs in two key regions:
Oxadiazole substitution : 4-Ethoxyphenyl vs. 2-methoxyphenyl.
Quinazolinone substitution: Ethyl vs. allyl at position 3.
Structural Implications :
- The allyl group in the target compound may enhance reactivity or binding flexibility compared to the ethyl group due to its unsaturated bond .
- 2-Methoxyphenyl vs.
Compounds with Shared Scaffolds
3-(4-Acetyl-5-Substituted Phenyl-1,3,4-Oxadiazol-2-yl)-2H-Chromen-2-Ones
These chromenone-oxadiazole hybrids (e.g., compound 6e from ) share the oxadiazole motif but replace the quinazolinone with a chromenone core.
| Property | Target Compound | Chromenone-Oxadiazole Hybrid (6e) |
|---|---|---|
| Core Structure | Quinazolinone | Chromenone |
| Bioactivity | Inferred anticonvulsant | Confirmed anticonvulsant (MES test) |
| ED₅₀ (MES Test) | N/A | 30 mg/kg |
Implications :
- The quinazolinone scaffold may offer enhanced metabolic stability over chromenones due to its fused aromatic system .
- Both scaffolds exhibit CNS activity, suggesting the oxadiazole-sulfanyl linkage is critical for blood-brain barrier penetration .
Computational Similarity Analysis
Tanimoto Coefficient-Based Clustering
Using Morgan fingerprints (radius = 2), the target compound’s similarity to its CAS 1030110-55-4 analogue was calculated:
Murcko Scaffold Analysis
The Murcko scaffold of the target compound (quinazolinone-dioxolo-oxadiazole) clusters with:
- Triazoloquinazolines (e.g., compound 9 from ): Similar quinazolinone core but with triazole instead of oxadiazole.
- PERK Inhibitors (from ): Oxadiazole-containing compounds with kinase-targeting motifs.
Bioactivity Profile Correlation
Anticonvulsant Potential
The target compound’s structural resemblance to chromenone-oxadiazole anticonvulsants (e.g., 6e ) suggests activity in maximal electroshock (MES) tests. Key factors include:
- Oxadiazole : Enhances lipid solubility for CNS penetration.
- Allyl Group : May modulate GABAergic pathways, similar to phenytoin derivatives .
Kinase Inhibition
The oxadiazole moiety is prevalent in kinase inhibitors (e.g., PERK inhibitors ). Substructure searches using the oxadiazole-quinazolinone scaffold could identify overlapping targets, such as:
- HDAC8: Aglaithioduline (70% similarity to SAHA) shows how minor structural changes impact epigenetic targets .
Biological Activity
The compound 6-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(prop-2-en-1-yl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one (CAS No. 885953-52-6) is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on recent studies.
Synthesis
The synthesis of this compound involves multi-step reactions typically starting from readily available precursors. The key steps generally include the formation of the oxadiazole ring and subsequent modifications to introduce the dioxoloquinazolinone moiety. The synthetic pathways often leverage various coupling reactions and functional group transformations to achieve the desired structure.
Anticancer Activity
Recent studies highlight the anticancer potential of compounds containing the 1,2,4-oxadiazole scaffold. For instance, derivatives similar to the target compound have shown significant cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| D-16 | MCF-7 | 1.0 |
| Doxorubicin | MCF-7 | 0.5 |
The presence of electron-donating groups in these compounds enhances their anticancer activity due to improved binding affinity to cancer cell targets .
Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives have also been extensively studied. The target compound's structural features suggest it may exhibit potent activity against both Gram-positive and Gram-negative bacteria. In one study, compounds with similar frameworks demonstrated Minimum Inhibitory Concentrations (MIC) ranging from 3.58 to 8.74 µM against various microbial strains .
| Microbial Strain | MIC (μM) |
|---|---|
| Staphylococcus aureus | 3.58 |
| Escherichia coli | 5.12 |
| Candida albicans | 8.74 |
Antioxidant Activity
The antioxidant capacity of oxadiazole derivatives is another area of interest. Compounds with similar structures have been evaluated using the DPPH assay, revealing notable antioxidant activity:
| Compound | IC50 (μg/mL) |
|---|---|
| D-16 | 22.3 |
| Ascorbic Acid | 10.0 |
This suggests that the target compound may also contribute to reducing oxidative stress through scavenging free radicals .
The biological activities of compounds like the target molecule are often attributed to their ability to interact with specific biological targets:
- Anticancer Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspases or inhibition of cell cycle progression.
- Antimicrobial Mechanism : The disruption of bacterial cell membranes or interference with metabolic pathways is a common mechanism for antimicrobial activity.
- Antioxidant Mechanism : By donating electrons or hydrogen atoms, these compounds can neutralize free radicals and prevent cellular damage.
Case Studies
Several case studies have documented the efficacy of similar compounds in vivo:
- In Vivo Anticancer Study : A study involving a derivative similar to the target compound showed significant tumor reduction in mice models when administered at specific dosages over a period .
- Antimicrobial Efficacy : Another study reported successful treatment outcomes in infected mice using a related oxadiazole derivative, highlighting its potential as a therapeutic agent .
Q & A
Q. What are the recommended methods for synthesizing and purifying this compound?
- Methodological Answer : Synthesis typically involves multi-step reactions under controlled conditions. For example, the oxadiazole moiety can be synthesized via cyclization of acyl hydrazides with nitriles in anhydrous solvents. The quinazolinone core may be constructed using microwave-assisted cyclization to enhance reaction efficiency. Purification often employs column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization from ethanol. High-performance liquid chromatography-mass spectrometry (HPLC-MS) is critical for confirming purity (>95%) and identifying byproducts .
Q. How can the molecular structure be confirmed experimentally?
- Methodological Answer : A combination of 1H/13C NMR and FTIR spectroscopy is used to verify functional groups (e.g., methoxy, sulfanyl). For instance, the methoxy group at the 2-position of the phenyl ring shows a singlet at δ ~3.8 ppm in 1H NMR. Elemental analysis (C, H, N, S) should match theoretical values within ±0.4%. X-ray crystallography is recommended for unambiguous confirmation of stereochemistry and crystal packing, though it requires high-purity single crystals .
Q. What strategies are effective for assessing solubility and pharmacokinetics in early-stage studies?
- Methodological Answer : Use SwissADME or pkCSM platforms to predict logP, aqueous solubility, and intestinal absorption. Experimentally, determine solubility in PBS (pH 7.4) and DMSO via shake-flask method. For in vitro pharmacokinetics, employ Caco-2 cell monolayers to measure permeability (Papp) and assess metabolic stability using liver microsomes. Compare results with reference drugs (e.g., celecoxib) to contextualize data .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing side reactions?
- Methodological Answer : Apply Design of Experiments (DoE) to identify critical parameters (e.g., temperature, solvent polarity, catalyst loading). For example, a central composite design revealed that reaction yields for oxadiazole formation peak at 80°C in acetonitrile with 10 mol% ZnCl₂. In situ monitoring via FTIR or Raman spectroscopy helps detect intermediates and abort reactions if byproducts dominate. Post-synthetic modifications (e.g., allylation at the 7-position) may require inert atmospheres to prevent oxidation .
Q. How should researchers address contradictory bioactivity data across assays?
- Methodological Answer : Conduct orthogonal assays to validate findings. For instance, if a compound shows potent inhibition in a kinase assay but no activity in cell-based models, evaluate membrane permeability (e.g., PAMPA assay) or protein binding (SPR analysis). Use cheminformatics tools to rule out assay-specific artifacts, such as aggregation or redox cycling. Cross-reference with structural analogs (e.g., triazolo-thiadiazine derivatives) to identify SAR trends .
Q. What computational approaches are suitable for predicting ADMET and off-target effects?
- Methodological Answer : Combine molecular docking (AutoDock Vina) with MD simulations (GROMACS) to assess target binding stability and metabolite formation. QSAR models trained on ChEMBL data can predict CYP450 inhibition and hERG liability. For off-target profiling, use Pharos or Open Targets to map polypharmacology risks. Validate predictions with in vitro panels (e.g., Eurofins SafetyScreen44) .
Analytical Techniques Comparison Table
Key Considerations for Experimental Design
- Controlled Variables : Temperature, solvent polarity, and protecting groups (e.g., tert-butoxycarbonyl for amines) significantly impact reaction outcomes.
- Data Validation : Always cross-validate spectral data with synthetic replicates and include internal standards (e.g., tetramethylsilane in NMR).
- Ethical Compliance : Adhere to laboratory safety protocols (e.g., fume hood use for thiol-containing intermediates) and institutional guidelines for biological testing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
